meso-Tetra(4-n-butylphenyl)Porphine

Electrocatalysis Cyclic Voltammetry Porphyrin Electrochemistry

Generic H2TPP scaffolds fail to deliver the anodic redox shift and controlled aggregation required for reproducible electrocatalysis. TBPP (CAS 215227-70-6) is a lipophilic free-base porphyrin engineered with n-butylphenyl substituents that address these limitations. • Anodically shifted oxidation potential vs. H2TPP reduces catalytic overpotentials in CO2 reduction, HER, and ORR applications. • Isomorphous crystal packing across Co(II), Cu(II), Zn(II), and free-base forms eliminates crystallographic confounding in systematic metal-property correlation studies. • Suppressed π-π aggregation preserves monomer-like optical and electronic properties essential for thin-film sensors, OFETs, and photovoltaic active layers. Supplied at >95% purity with standard pack sizes 10-100 mg; bulk custom synthesis available. Global shipping under ambient conditions.

Molecular Formula C60H62N4
Molecular Weight 839.2 g/mol
Cat. No. B15247383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemeso-Tetra(4-n-butylphenyl)Porphine
Molecular FormulaC60H62N4
Molecular Weight839.2 g/mol
Structural Identifiers
SMILESCCCCC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)CCCC)C8=CC=C(C=C8)CCCC)C=C4)C9=CC=C(C=C9)CCCC)N3
InChIInChI=1S/C60H62N4/c1-5-9-13-41-17-25-45(26-18-41)57-49-33-35-51(61-49)58(46-27-19-42(20-28-46)14-10-6-2)53-37-39-55(63-53)60(48-31-23-44(24-32-48)16-12-8-4)56-40-38-54(64-56)59(52-36-34-50(57)62-52)47-29-21-43(22-30-47)15-11-7-3/h17-40,61,64H,5-16H2,1-4H3
InChIKeyTXTFZKGQXNTRHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TBPP Product Specification and Scientific Positioning


meso-Tetra(4-n-butylphenyl)Porphine (TBPP), also designated as 5,10,15,20-tetrakis(4-n-butylphenyl)porphyrin, is a synthetic meso-substituted porphyrin featuring four n-butylphenyl groups attached to the meso positions of the porphine macrocycle [1]. This compound serves as a lipophilic free-base porphyrin scaffold with enhanced solubility in nonpolar organic solvents compared to unsubstituted meso-tetraphenylporphyrin (H2TPP) [2]. TBPP functions as a versatile precursor for metalloporphyrin synthesis and finds application in photophysical studies, electrocatalysis, and materials chemistry where controlled aggregation behavior and tunable redox properties are required [3].

Why TBPP Cannot Be Substituted with Generic Porphyrins


Generic meso-tetraphenylporphyrin (H2TPP) and its simple para-substituted analogs cannot substitute for TBPP in applications requiring predictable redox tuning, enhanced organic solubility, or controlled molecular aggregation. Systematic studies demonstrate that the electronic nature and steric profile of meso-substituents directly modulate ground-state and excited-state redox potentials, with electron-donating alkyl groups producing anodic shifts in oxidation potentials relative to unsubstituted H2TPP [1]. Furthermore, the n-butylphenyl substitution pattern in TBPP confers distinct solid-state packing and intermolecular interaction characteristics that differ fundamentally from both the parent H2TPP and the tert-butyl analog, as evidenced by single-crystal XRD analyses of metal complexes [2]. Substituting TBPP with a generic porphyrin lacking these specific substituents would alter catalytic overpotentials, photophysical output, and material processability, rendering comparative results irreproducible across studies [3].

TBPP Comparative Differentiation Evidence


Anodically Shifted Redox Potentials vs. MTPPs

TBPP-based metalloporphyrin complexes demonstrate an anodic shift in redox potentials compared to their corresponding metallotetraphenylporphyrin (MTPP) counterparts, attributable to the electron-donating effect of the n-butyl substituents on the meso-phenyl rings [1]. This potential shift directly alters the overpotential requirements for electrocatalytic applications, enabling finer tuning of catalytic onset potentials.

Electrocatalysis Cyclic Voltammetry Porphyrin Electrochemistry

Tunable Bathochromic Absorption Band Shifts

β-Tetrasubstituted derivatives of meso-tetra(4′-n-butylphenyl)porphyrin (H2T(4′-BuPh)P(R)4) exhibit red-shifted absorption bands whose magnitude follows a predictable substituent-dependent order: PE > Br > 4″-CO2CH3Ph ≈ 4″-OCH3Ph [1]. This systematic bathochromic shift provides a tunable optical window for photonic applications where specific absorption wavelengths are required.

UV-Vis Spectroscopy Photophysics Porphyrin Optical Properties

Isomorphous Crystal Structures Across Metal Complexes

Single-crystal X-ray diffraction analysis of MT(4′-BuPh)P(PE)4 derivatives (M = 2H, CoII, CuII, ZnII) reveals that these complexes are isomorphous, crystallizing in the same space group with nearly identical unit cell parameters [1]. This structural consistency across different metal centers is not universally observed in MTPP analogs and facilitates comparative studies of metal-dependent properties without confounding crystallographic variables.

Crystallography Solid-State Chemistry X-ray Diffraction

Lower Ground-State Reduction Potential vs. Electron-Withdrawing Analogs

Systematic studies of meso-tetraphenylporphyrin derivatives demonstrate that ground-state and singlet excited-state redox potentials are modulated by substituent electronic effects [1]. Electron-donating substituents such as the n-butyl group on TBPP decrease the reduction facility (increase the reduction potential) compared to electron-withdrawing substituted porphyrins. Specifically, the presence of groups with electron-withdrawing resonance effects results in an enhancement of the reduction facility of the photocatalyst . This establishes TBPP as a less strongly reducing photocatalyst compared to electron-deficient porphyrin analogs.

Photoredox Catalysis Redox Potential Substituent Effects

Reduced HOMO-LUMO Gap vs. Unsubstituted Porphyrins

Density functional theory (DFT) studies on meso-tetraphenylporphyrin derivatives reveal that para-substituents on the meso-phenyl rings modulate the HOMO-LUMO energy gap [1]. Electron-donating alkyl substituents such as the n-butyl group in TBPP raise the HOMO energy level while minimally affecting the LUMO, resulting in a reduced HOMO-LUMO gap compared to unsubstituted meso-tetraphenylporphyrin. This gap reduction translates to lower-energy electronic transitions and altered redox behavior.

DFT Calculations Electronic Structure Bandgap Engineering

Reduced Aggregation Tendency vs. Sterically Unhindered Porphyrins

Studies on alkyl-substituted meso-arylporphyrins indicate that bulkier para-substituents on the meso-phenyl rings reduce intermolecular π-π stacking interactions in solution [1]. The n-butylphenyl groups in TBPP provide enhanced steric hindrance around the porphyrin periphery compared to unsubstituted phenyl groups, thereby decreasing the propensity for face-to-face H-aggregation that often plagues simpler meso-tetraphenylporphyrins in concentrated solutions or thin films.

Aggregation Behavior Solution Chemistry Porphyrin Self-Assembly

TBPP Application Scenarios


Electrocatalytic Systems with Modulated Overpotential

Researchers developing electrocatalytic CO2 reduction, hydrogen evolution, or oxygen reduction catalysts should select TBPP-metal complexes when an anodic shift in redox potential is required relative to conventional MTPP catalysts [1]. The electron-donating n-butylphenyl substituents raise oxidation potentials, enabling catalyst operation within specific potential windows where unsubstituted porphyrins would exhibit excessive overpotential or parasitic side reactions.

Structure-Property Correlation with Isomorphous Crystalline Series

Investigators conducting systematic comparisons of metal-dependent properties in porphyrin complexes should employ the TBPP scaffold due to its demonstrated capacity to yield isomorphous crystal structures across multiple metal centers (CoII, CuII, ZnII) and the free-base form [1]. This structural consistency eliminates crystallographic variables as confounding factors when correlating metal identity with catalytic activity, magnetic behavior, or electronic properties.

Photocatalytic Transformations with Controlled Reducing Power

Photoredox catalysis applications that demand moderate reducing power—where strongly reducing electron-deficient porphyrins may trigger undesired substrate degradation—benefit from TBPP's electron-donating substitution pattern [2]. The decreased reduction facility of TBPP-based photocatalysts provides a milder thermodynamic driving force suitable for functional-group-sensitive substrates such as complex natural product derivatives or pharmaceutical intermediates.

Thin-Film Devices Requiring Suppressed Aggregation

Fabrication of porphyrin-based thin-film sensors, organic field-effect transistors (OFETs), or photovoltaic active layers that require monomer-like optical and electronic properties should utilize TBPP rather than H2TPP. The enhanced steric bulk of the n-butylphenyl substituents reduces detrimental π-π aggregation that would otherwise cause spectral broadening, fluorescence quenching, and altered charge transport characteristics in condensed-phase devices [3].

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